3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused bicyclo[7.4.0] system with sulfur (8-thia) and three nitrogen atoms (4,6,11-triaza) in its core structure. The substituents include a chlorine atom at position 3 and a methyl group at position 11, contributing to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-14-3-2-6-7(4-14)15-10-8(6)9(11)12-5-13-10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGTRPOXVYQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation. For instance, the use of chlorinating agents and controlled temperature conditions are crucial in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Notes:
- Structural Variations: The 3-chloro-11-methyl derivative lacks polar functional groups (e.g., ketones or hydroxyls), likely enhancing lipophilicity compared to analogs like the hydroxylated compound in . Diazatricyclo vs. Triazatricyclo: The ethyl carboxylate analog (C₁₃H₁₃ClN₂O₂S) has two nitrogen atoms (4,6-diaza), reducing hydrogen-bonding capacity compared to the triaza core of the target compound .
Biological Activity:
- The hydroxy-dimethylphenyl analog (C₂₄H₂₄N₄O₂S) exhibits weak bromodomain inhibition (IC₅₀ = 100,000 nM), suggesting that chloro/methyl substituents in the target compound may modulate potency if tested against similar targets .
- The phenacylsulfanyl derivative (C₂₀H₂₁N₅O₂S₂) shares a tricyclic triaza-thia core but includes a sulfanyl group, which may enhance covalent binding to biological targets .
Synthetic and Analytical Considerations:
Biological Activity
The compound 3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a member of the triazatricyclo series and has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula: C₁₁H₁₁ClN₂S
- Molecular Weight: 238.74 g/mol
- CAS Number: 40106-58-9
- Chemical Structure: The compound features a complex tricyclic structure with a chlorine atom and a sulfur atom integrated into the ring system.
Biological Activity Overview
Research indicates that compounds similar to 3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca have shown various biological activities including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of triazatricyclo compounds against a range of bacteria and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition at low concentrations | |
| Staphylococcus aureus | Effective against resistant strains | |
| Candida albicans | Significant antifungal activity observed |
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazatricyclo derivatives. The results indicated that 3-chloro-11-methyl-8-thia exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin.
The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This suggests that the compound may act as a competitive inhibitor for enzymes involved in these processes.
Anticancer Potential
In vitro studies have also explored the anticancer properties of this compound. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-chloro-11-methyl-8-thia-4,6,11-triazatricyclo[...]tetraene, and how can purity be optimized?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions (e.g., using Pd(PPh₃)₄ as a catalyst) are common for constructing polycyclic frameworks. Cyclization methods involving thioamide intermediates or sulfur-containing precursors can introduce the 8-thia moiety. Purity optimization typically involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and characterization via HPLC with UV detection at 254 nm to monitor byproducts .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (mean C–C = 0.004 Å in analogous structures) and torsion angles to validate the tricyclic framework. Complementary techniques like ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) with ESI+ ionization confirm molecular weight and functional groups .
Q. What pharmacological targets or mechanisms are associated with this compound?
- Methodological Answer : Structural analogs (e.g., triazatricyclic derivatives) show activity against central nervous system (CNS) targets, such as nicotinic acetylcholine receptors, and antimicrobial pathways. In vitro assays like competitive binding studies (using radiolabeled ligands) and bacterial growth inhibition tests (MIC ≤ 1 µg/mL for Gram-positive strains) are recommended for initial screening .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activity across studies be resolved?
- Methodological Answer : Discrepancies may arise from stereochemical variations or salt forms (e.g., tartrate vs. citrate salts altering solubility). Use comparative assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and characterize batches via SC-XRD to rule out polymorphic differences. Pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify bioavailability-related contradictions .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning and disorder in the chloro-methyl substituent. Mitigation strategies: (1) Slow evaporation crystallization using dichloromethane/hexane at 4°C; (2) Data collection at 100 K to reduce thermal motion; (3) Refinement with SHELXL using restraints for disordered regions. R-factors <0.05 indicate high reliability .
Q. What computational modeling approaches predict interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., α4β2 nicotinic receptors) identifies key binding residues. MD simulations (AMBER force field, 100 ns trajectories) assess stability of ligand-receptor complexes. Electrostatic potential maps (MEPs) derived from DFT calculations (B3LYP/6-31G*) highlight nucleophilic/electrophilic regions for SAR studies .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C. Aqueous stability: Hydrolysis of the chloro group occurs at pH <3 (HCl-mediated) or pH >10 (NaOH), monitored via LC-MS. Store in anhydrous DMSO at -20°C for long-term stability .
Q. Which analytical techniques are optimal for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
